molecular formula C11H16O4 B1605051 p-(2,2-Dimethoxyethoxy)anisole CAS No. 68426-08-4

p-(2,2-Dimethoxyethoxy)anisole

Cat. No.: B1605051
CAS No.: 68426-08-4
M. Wt: 212.24 g/mol
InChI Key: IXFSBZBRNIRRLO-UHFFFAOYSA-N
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Description

p-(2,2-Dimethoxyethoxy)anisole: is an organic compound with the molecular formula C11H16O4 . It is a derivative of anisole, featuring a methoxy group and an ethoxy group substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2,2-Dimethoxyethoxy)anisole typically involves the reaction of anisole with appropriate reagents to introduce the dimethoxyethoxy group. One common method is the Williamson ether synthesis, where anisole reacts with a suitable alkyl halide in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Mechanism of Action

The mechanism of action of p-(2,2-Dimethoxyethoxy)anisole involves its interaction with molecular targets through its functional groups. The methoxy and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): A simpler structure with only a methoxy group.

    p-Methoxyphenol: Contains a hydroxyl group instead of an ethoxy group.

    p-Ethoxyphenol: Contains an ethoxy group instead of a methoxy group.

Properties

IUPAC Name

1-(2,2-dimethoxyethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-9-4-6-10(7-5-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSBZBRNIRRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071535
Record name p-(2,2-Dimethoxyethoxy)anisole
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68426-08-4
Record name 1-(2,2-Dimethoxyethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68426-08-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2,2-dimethoxyethoxy)-4-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(2,2-dimethoxyethoxy)-4-methoxy-
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Record name p-(2,2-Dimethoxyethoxy)anisole
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Record name p-(2,2-dimethoxyethoxy)anisole
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Record name p-(2,2-Dimethoxyethoxy)anisole
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Synthesis routes and methods

Procedure details

To a suspension of 4-methoxyphenol (26.7 g) and potassium carbonate (32.8 g) in DMF (150 ml) was added bromoacetaldehydedimethylacetal (40.1 g), and the mixture was refluxed for 2.5 hours and cooled. To the mixture was added water, and the mixture was extracted with ethyl acetate (twice). The organic layer was washed with 1N sodium hydroxide solution (twice) and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give dark brown oil of 4-methoxy-(2,2-dimethoxy)ethoxybenzene (40.4 g).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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